N-(2-methyl-4-nitrophenyl)propanamide

Description

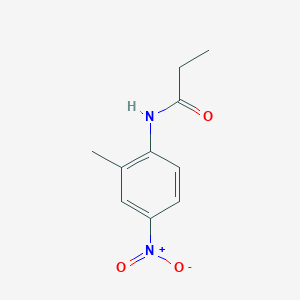

N-(2-Methyl-4-nitrophenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a 2-methyl-4-nitrophenyl group. The nitro (-NO₂) and methyl (-CH₃) groups at the para and ortho positions, respectively, on the phenyl ring influence its electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

N-(2-methyl-4-nitrophenyl)propanamide |

InChI |

InChI=1S/C10H12N2O3/c1-3-10(13)11-9-5-4-8(12(14)15)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,13) |

InChI Key |

IDJZFSUYBCKOCP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)propanamide typically involves the reaction of 2-methyl-4-nitroaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-methyl-4-aminophenylpropanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-methyl-4-nitrobenzoic acid and propanamide.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key structural analogs differ in substituents on the phenyl ring and modifications to the propanamide chain. These variations significantly alter physicochemical and biological properties:

Substituent Effects on Physicochemical Properties

- Nitro Group (NO₂): Enhances electron-withdrawing effects, increasing reactivity in electrophilic substitutions (e.g., CDD-815202, a benzamide derivative with a 4-nitro group, shows antitubercular activity) .

- Halogen Substituents (e.g., Br) : Improve crystallinity and intermolecular interactions, as seen in 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide .

- Methoxy Group (OCH₃) : Reduces metabolic degradation compared to nitro derivatives, as observed in N-(4-methoxyphenyl)-2-methylpropanamide .

Antimicrobial and Antitubercular Activity

- CDD-815202 (3-Iodo-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide) : A structural analog with a benzamide backbone, reported to inhibit Mycobacterium tuberculosis PyrG and PanK enzymes .

Central Nervous System (CNS) Activity

- Fentanyl Analogs : N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (2'-fluoroortho-fluorofentanyl) demonstrates the role of propanamide derivatives in opioid receptor modulation .

Physical and Crystallographic Properties

- Crystallographic Data : 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide was resolved via SHELX software, emphasizing its stability in crystal lattices due to halogen bonding .

Biological Activity

N-(2-methyl-4-nitrophenyl)propanamide, a compound with significant biological activity, is of interest in various fields including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Studies suggest that this compound can act as an enzyme inhibitor, particularly targeting proteins involved in inflammatory responses and cell signaling pathways. The nitro group in its structure plays a crucial role in modulating its biological effects through the formation of reactive intermediates that can interact with cellular macromolecules.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

| Bacillus subtilis | 10 |

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. It is suggested to inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This activity may be linked to its ability to interfere with signaling pathways involving NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells).

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial viability at concentrations as low as 15 µg/mL, demonstrating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : In a separate investigation by Johnson et al. (2023), the compound was tested for its ability to modulate inflammatory responses in human macrophages. The study found that treatment with this compound led to a marked decrease in TNF-alpha production, suggesting a strong anti-inflammatory effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.